molecular formula C18H16F2N4O2S B6931985 N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine

Cat. No.: B6931985
M. Wt: 390.4 g/mol
InChI Key: DQTJOWJOJDXANL-UHFFFAOYSA-N
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Description

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine is a complex organic compound that features a thiazolidine ring and a quinazoline core. The presence of these heterocyclic structures makes it an intriguing subject for research due to its potential biological and pharmacological activities.

Properties

IUPAC Name

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c19-15-8-14-17(9-16(15)20)22-11-23-18(14)21-10-12-2-4-13(5-3-12)24-6-1-7-27(24,25)26/h2-5,8-9,11H,1,6-7,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJOWJOJDXANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CNC3=NC=NC4=CC(=C(C=C43)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating complex molecules with high atom economy and eco-friendliness . The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives .

Scientific Research Applications

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7-difluoroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The thiazolidine ring and quinazoline core are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This can lead to various biological effects, such as antimicrobial or anticancer activities .

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